Superior Anti-Proliferative Potency vs. Cytarabine in Erythroleukemia Cells
A2073 demonstrates significantly greater potency than the standard chemotherapeutic agent cytarabine in suppressing the proliferation of HEL erythroleukemia cells [1][2]. In a 72-hour CCK-8 assay, A2073 exhibited an IC50 of 55.02 nM against HEL cells, while cytarabine showed inferior inhibitory effects under the same conditions [1]. The study explicitly notes that 'A2073 proved to be more effective than cytarabine' in this head-to-head comparison [1]. This establishes A2073 as a more potent alternative for research applications focused on overcoming cytarabine resistance or exploring non-cytotoxic differentiation therapy.
| Evidence Dimension | Anti-proliferative potency (IC50) in HEL cells |
|---|---|
| Target Compound Data | 55.02 nM |
| Comparator Or Baseline | Cytarabine (quantitative IC50 not specified in study, but reported as less effective) |
| Quantified Difference | Qualitatively superior; more effective than cytarabine at 72h |
| Conditions | HEL human erythroleukemia cell line, CCK-8 assay, 72-hour treatment |
Why This Matters
For procurement decisions, this direct comparison validates A2073's superior in vitro potency against a clinical gold-standard, making it a more attractive tool for leukemia research, particularly in models of cytarabine resistance.
- [1] Zhou M, Yuan CM, He ZX, et al. A natural flavagline derivative A2073 inhibits the proliferation of erythroleukemia cells by targeting the MAPK, PI3K, NF-κB, and cell cycle pathways. Bioorganic Chemistry. 2025;163:108612. View Source
- [2] eBioTrade. 天然黄樟素衍生物 A2073 通过靶向 MAPK、PI3K、NF-κB 及细胞周期通路抑制红白血病细胞增殖. News Article. 2025. View Source
